molecular formula C16H18N4O3S B257955 4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

Cat. No. B257955
M. Wt: 346.4 g/mol
InChI Key: MZLNWKXALJPDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for the survival of cancer cells, bacteria, and viruses. It has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit the growth of bacterial and viral cells by disrupting their DNA replication and transcription processes. Additionally, the compound has shown anti-inflammatory activity, which may have potential applications in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide in lab experiments is its broad-spectrum activity against cancer cells, bacteria, and viruses. This makes it a versatile compound that can be used to study various diseases and their underlying mechanisms. However, one of the limitations of using this compound is its relatively low solubility in water. This can make it challenging to dissolve the compound in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide. One of the areas of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of research is the optimization of the compound's structure to enhance its efficacy and reduce its toxicity. Additionally, the compound's potential applications in treating inflammatory diseases and other conditions need to be explored further. Finally, the compound's pharmacokinetics and pharmacodynamics need to be studied to determine its bioavailability, distribution, metabolism, and elimination in vivo.

Synthesis Methods

4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been synthesized using various methods. One of the commonly used methods involves the reaction of 3-methylphenyl isothiocyanate with 4,4-dimethyl-3,4,7,8-tetrahydro-3,8-dioxopyrazolo[1,2-a][1,2,4]triazine-6-carboxylic acid in the presence of a suitable base. The product is then purified by recrystallization to obtain the desired compound.

Scientific Research Applications

4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has potential applications in medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antiviral properties. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also exhibited significant antimicrobial activity against various bacterial strains and antiviral activity against herpes simplex virus type 1.

properties

Product Name

4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

InChI

InChI=1S/C16H18N4O3S/c1-9-5-4-6-10(7-9)17-13(22)11-8-12(21)19-15(24)18-14(23)16(2,3)20(11)19/h4-7,11H,8H2,1-3H3,(H,17,22)(H,18,23,24)

InChI Key

MZLNWKXALJPDJJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C

Origin of Product

United States

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